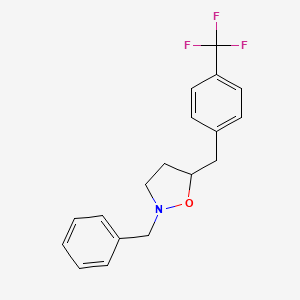
2-Benzyl-5-(4-(trifluoromethyl)benzyl)isoxazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyl-5-(4-(trifluoromethyl)benzyl)isoxazolidine is a synthetic organic compound characterized by the presence of a benzyl group and a trifluoromethyl-substituted benzyl group attached to an isoxazolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-5-(4-(trifluoromethyl)benzyl)isoxazolidine typically involves a multi-step process. One common method includes the cycloaddition reaction between a nitrone and an alkene. The nitrone is prepared from the corresponding hydroxylamine and aldehyde, while the alkene is often a substituted styrene derivative. The reaction is carried out under reflux conditions in a suitable solvent such as toluene, resulting in the formation of the isoxazolidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Benzyl-5-(4-(trifluoromethyl)benzyl)isoxazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyl and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
2-Benzyl-5-(4-(trifluoromethyl)benzyl)isoxazolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized compounds.
作用機序
The mechanism of action of 2-Benzyl-5-(4-(trifluoromethyl)benzyl)isoxazolidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can lead to the modulation of enzyme activity and receptor binding, resulting in various biological effects.
類似化合物との比較
Similar Compounds
- 2-Benzyl-5-(4-methylbenzyl)isoxazolidine
- 2-Benzyl-5-(4-chlorobenzyl)isoxazolidine
- 2-Benzyl-5-(4-fluorobenzyl)isoxazolidine
Uniqueness
2-Benzyl-5-(4-(trifluoromethyl)benzyl)isoxazolidine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C18H18F3NO |
|---|---|
分子量 |
321.3 g/mol |
IUPAC名 |
2-benzyl-5-[[4-(trifluoromethyl)phenyl]methyl]-1,2-oxazolidine |
InChI |
InChI=1S/C18H18F3NO/c19-18(20,21)16-8-6-14(7-9-16)12-17-10-11-22(23-17)13-15-4-2-1-3-5-15/h1-9,17H,10-13H2 |
InChIキー |
UPDXSXXSRCAATP-UHFFFAOYSA-N |
正規SMILES |
C1CN(OC1CC2=CC=C(C=C2)C(F)(F)F)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


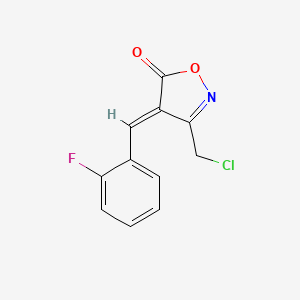


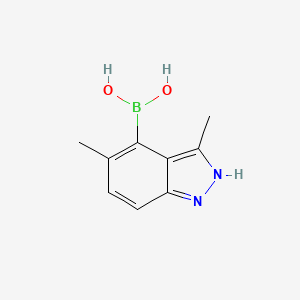
![tert-Butyl 6-hydroxyoctahydro-1H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B11761813.png)

![1-Chloropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B11761831.png)
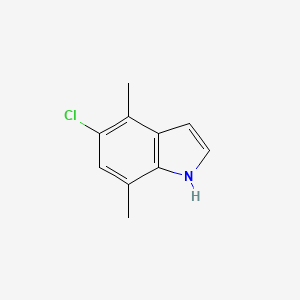
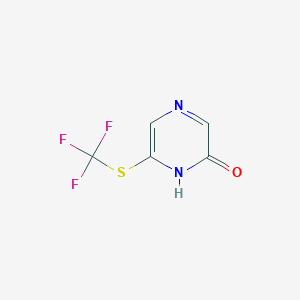
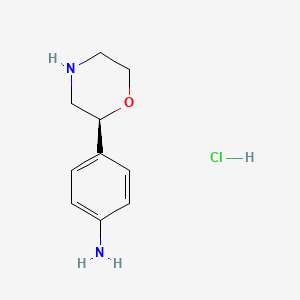
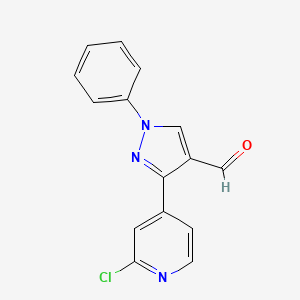
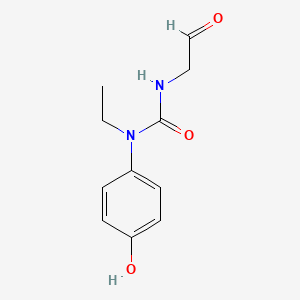
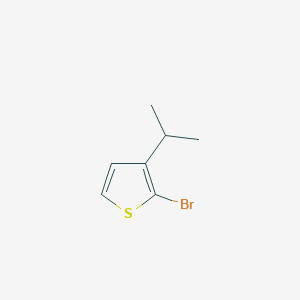
![4-fluoro-3-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11761864.png)
